5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of two nitrogen atoms, one sulfur atom, and two carbon atoms This specific compound is characterized by the presence of a chlorine atom at the 5-position, a sulfanyl group at the 3-position, and a 2-methylphenylmethyl group attached to the sulfanyl group
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity
Preparation Methods
The synthesis of 5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole typically involves the reaction of 2-methylbenzyl chloride with 5-chloro-1,2,4-thiadiazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as an antimicrobial and antifungal agent. It can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics and antifungal drugs.
Medicine: Research has indicated that thiadiazole derivatives, including this compound, may possess anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth.
Industry: The compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole can be compared with other similar compounds, such as:
5-Chloro-3-methyl-1,2,4-thiadiazole: This compound lacks the 2-methylphenylmethyl group, making it less complex and potentially less active in certain applications.
5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can affect its chemical and biological properties.
5-Chloro-3-{[(2-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole:
Properties
IUPAC Name |
5-chloro-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S2/c1-7-4-2-3-5-8(7)6-14-10-12-9(11)15-13-10/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSJWHJHRNZLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.